3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE
Overview
Description
3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C13H12N2O·HCl. It is a derivative of benzophenone, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It has been utilized in the fabrication of magnetic nanoparticles for enhancing the adsorption and desorption capacity of volatile organic compounds (vocs) such as benzene and toluene .
Biochemical Pathways
It’s worth noting that the compound has been used in the context of environmental science for the adsorption of VOCs .
Result of Action
It has been reported that the compound exhibits excellent adsorption capacity when used in the fabrication of magnetic nanoparticles .
Action Environment
The action of 3,4-Diaminobenzophenone Monohydrochloride can be influenced by environmental factors. For instance, in the context of VOC adsorption, factors such as contact time, initial VOC concentration, and temperature can affect the adsorption capacity of the compound .
Biochemical Analysis
Biochemical Properties
3,4-Diaminobenzophenone hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds such as pharmaceuticals. It has been shown to possess antioxidative properties, which allow it to bind to hydroxyl groups on biomolecules and protect them from oxidation by reactive oxygen species (ROS) . This compound interacts with enzymes and proteins involved in oxidative stress pathways, thereby modulating their activity and contributing to cellular protection.
Cellular Effects
3,4-Diaminobenzophenone hydrochloride has been observed to influence various cellular processes. It exhibits pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, leading to the induction of apoptosis . This compound can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9 . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 3,4-Diaminobenzophenone hydrochloride exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of ROS . This compound also activates the p38/ERK signaling pathway, leading to the phosphorylation of key proteins involved in apoptosis . These molecular interactions contribute to its overall biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diaminobenzophenone hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its pro-apoptotic effects and continue to modulate cellular processes even after extended periods of exposure .
Dosage Effects in Animal Models
The effects of 3,4-Diaminobenzophenone hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to exhibit antioxidative and protective effects on cells . At higher doses, it can induce toxicity and adverse effects, including respiratory irritation and skin sensitization . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3,4-Diaminobenzophenone hydrochloride is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases and kinases, modulating their activity and influencing metabolic flux . This compound’s ability to bind to hydroxyl groups on biomolecules also affects metabolite levels and contributes to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 3,4-Diaminobenzophenone hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects . The compound’s transport and distribution are crucial for its therapeutic potential and effectiveness in experimental settings.
Subcellular Localization
3,4-Diaminobenzophenone hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. It has been shown to localize in cellular compartments involved in oxidative stress and apoptosis, such as mitochondria and the endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-diaminobenzophenone hydrochloride typically involves the nitration of a chloronitrobenzophenone mixture obtained through the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and benzene. This mixture is then subjected to reduction to yield the desired diaminobenzophenone .
Industrial Production Methods
In industrial settings, the production of 3,4-diaminobenzophenone hydrochloride often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, sulfuric acid, and various reducing agents .
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro and nitroso derivatives, while reduction typically produces different amine compounds .
Scientific Research Applications
3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzophenone: Similar in structure but with amino groups at the 4 and 4’ positions.
3,4-Diaminobenzonitrile: Contains a nitrile group instead of a carbonyl group.
Methyl 3,4-diaminobenzoate: Features an ester group in place of the carbonyl group.
Uniqueness
3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE is unique due to its specific placement of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(3,4-diaminophenyl)-phenylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8H,14-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHICMXBKDTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-71-0 | |
Record name | Methanone, (3,4-diaminophenyl)phenyl-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57070-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diaminobenzophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-diaminobenzophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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